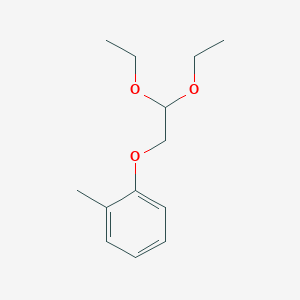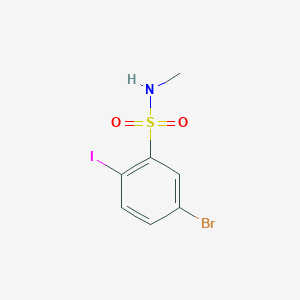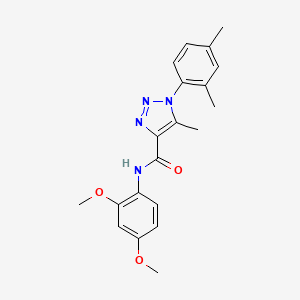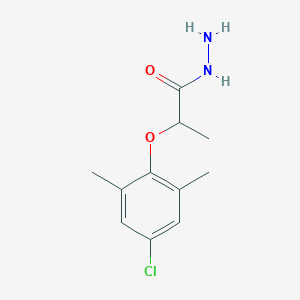
2-(2,2-Diethoxyethoxy)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diethoxyethoxy)toluene is a chemical compound with the CAS Number: 117516-63-9 and a molecular weight of 224.3 . Its IUPAC name is 1-(2,2-diethoxyethoxy)-2-methylbenzene .
Synthesis Analysis
The synthesis of 2-(2,2-Diethoxyethoxy)toluene involves three synthesis methods . The yield of the reaction is approximately 90% . The reaction conditions involve the use of potassium carbonate in various solvents at 150 degrees Celsius for 5 hours .Molecular Structure Analysis
The molecular formula of 2-(2,2-Diethoxyethoxy)toluene is C13H20O3 . The InChI code is 1S/C13H20O3/c1-4-14-13(15-5-2)10-16-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3 .Physical And Chemical Properties Analysis
2-(2,2-Diethoxyethoxy)toluene has a molecular weight of 224.3 . It is recommended to be stored in a refrigerator .Applications De Recherche Scientifique
Environmental Implications and Remediation Techniques
Toluene and its derivatives are common pollutants in various environmental matrices, necessitating effective remediation techniques. The study on "Sorption of radionuclides from aqueous systems onto graphene oxide-based materials" by Yu et al. (2015) explores the potential of graphene oxide-based materials in environmental remediation, particularly for the adsorption of pollutants like toluene derivatives from water bodies (Yu et al., 2015). This research is significant for understanding how innovative materials can be applied to mitigate environmental pollution by compounds related to 2-(2,2-Diethoxyethoxy)toluene.
Health Risks and Safety Assessments
Understanding the health risks associated with exposure to toluene derivatives is crucial for workplace safety and public health. The "Health effects of toluene: a review" by Benignus (1981) provides an evaluative review of the neurotoxic and general health effects of toluene, offering insights into potential risks that derivatives of toluene, including "2-(2,2-Diethoxyethoxy)toluene," might pose (Benignus, 1981).
Bioavailability and Bioefficacy in Biological Systems
The interaction of toluene derivatives with biological systems, including their bioavailability and bioefficacy, is a significant area of research. "Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies" by Manach et al. (2005), although primarily focused on polyphenols, sheds light on the methodologies for assessing bioavailability and metabolism of organic compounds, which are applicable to studies on toluene derivatives (Manach et al., 2005).
Oxidative Enzymes and Plant Metabolism
Research on oxidative enzymes provides insights into the chemical transformations involving toluene derivatives in natural and engineered systems. The "Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism" by Farrow and Facchini (2014) reviews the diverse roles of oxidative enzymes, highlighting their importance in the metabolism of various compounds, including potentially those related to 2-(2,2-Diethoxyethoxy)toluene (Farrow & Facchini, 2014).
Propriétés
IUPAC Name |
1-(2,2-diethoxyethoxy)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-4-14-13(15-5-2)10-16-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBINULTWPZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC=C1C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2703366.png)
![1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2703369.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)



![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)

![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)